I-XW-053 sodium

HIV-1 Capsid Inhibitor Antiviral Potency

Avoid irreproducible capsid inhibitor data caused by divergent mechanisms. I-XW-053 sodium is the definitive probe for early-stage HIV-1 events. • Uniquely blocks the NTD-NTD interface; IC50 164.2 μM (HIV-189BZ167), EC50 9.03-100 μM (PBMCs). • CC50 >100 μM - unmatched cytotoxicity window for long-duration assays. • Distinct I37/R173 resistance profile enables orthogonal resistance pathway studies. • Essential reference scaffold for SAR-driven capsid inhibitor optimization.

Molecular Formula C22H15N2NaO2
Molecular Weight 362.4 g/mol
Cat. No. B608159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-XW-053 sodium
SynonymsI-XW-053 sodium;  IXW053 sodium;  I XW 053 sodium;  I-XW-053 Na;  IXW053 Na;  I XW 053 Na;  SDB
Molecular FormulaC22H15N2NaO2
Molecular Weight362.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1
InChIKeyKQJHIPPBSYSTNQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





I-XW-053 Sodium: Validated HIV-1 Capsid Inhibitor


I-XW-053 sodium is a small molecule HIV-1 capsid protein inhibitor that targets the N-terminal domain (NTD) interface [1]. Its antiviral activity is characterized by an IC50 of 164.2 μM against HIV-189BZ167 and an EC50 range of 9.03–100 μM in peripheral blood mononuclear cells (PBMCs) [2]. The compound exhibits specificity for HIV-1, with no effect on SIV or non-retroviruses [3].

1

HIV-1 capsid NTD-NTD interface inhibition studies

2

Early-stage uncoating and reverse transcription research

3

HIV-1-specific capsid biology workflows, no SIV cross-reactivity

I-XW-053 Sodium: Why Substitution Fails


HIV-1 capsid inhibitors exhibit significant functional divergence based on their distinct binding sites and mechanisms of action. I-XW-053 uniquely targets a novel region in the NTD-NTD interface, inhibiting early-stage uncoating and reverse transcription [1]. In contrast, inhibitors like PF74 bind to a different pocket involving both NTD and CTD, affecting both early and late stages [2]. Similarly, compounds such as CAP-1 and BD-1 target late-stage assembly with differing potency and binding kinetics [3]. Due to these mechanistic differences, substituting I-XW-053 with another capsid inhibitor without rigorous head-to-head validation can lead to irreproducible results and misinterpretation of viral replication dynamics.

I-XW-053 Sodium
Targets NTD-NTD interface; inhibits early-stage uncoating and reverse transcription.
PF74 / PF74-like
Binds NTD-CTD interface; affects both early and late stages; may shift viral replication dynamics.
CAP-1 / BD-1
Late-stage assembly inhibitors; mechanism mismatch may not reproduce early-stage blockade.

I-XW-053 Sodium: Head-to-Head Performance


Antiviral Potency: I-XW-053 vs. PF74 in PBMCs

In primary human PBMCs, I-XW-053 sodium demonstrates an EC50 range of 9.03–100 μM [1], while PF74 exhibits an EC50 of 0.6–1.5 μM against similar HIV-1 isolates [2]. Although PF74 shows higher potency, I-XW-053 targets a distinct NTD-NTD interface region [3], making it a valuable tool for studying alternative capsid inhibition mechanisms.

Antiviral Potency
Cross-study comparable
I-XW-053 EC50: 9.03–100 µM
PF74 EC50: 0.6–1.5 µM (PBMCs)
Supports distinct binding-site mechanistic studies.
~15- to 100-fold lower potency; mechanistic context required.
HIV-1 Capsid Inhibitor Antiviral Potency

Binding Affinity: I-XW-053 vs. Compound 34

In an effort to optimize I-XW-053, compound 34 (an analog) was developed and showed an 11-fold improvement in antiviral potency [1]. However, I-XW-053 remains a critical reference compound due to its well-characterized binding mode at the NTD-NTD interface [2] and its use as a parental scaffold in SAR studies [3].

Binding Affinity
Head-to-head
I-XW-053 Kd: 66.3 ± 4.8 µM
Compound 34 Kd: 11.8 ± 4.7 µM
Parental scaffold reference for SAR studies.
~5.6-fold improvement in analog; reported binding context.
HIV-1 Capsid Inhibitor Binding Affinity

HIV-1 Specificity Profile

I-XW-053 sodium displays strict specificity for HIV-1, with no inhibitory effect on SIV replication or a panel of non-retroviruses [1]. In contrast, other capsid inhibitors like PF74 have shown broader activity against multiple retroviruses [2]. This narrow specificity makes I-XW-053 an ideal tool for dissecting HIV-1-specific capsid functions.

HIV-1 Specificity
Class-level
I-XW-053: No SIV/non-retrovirus effect
PF74: Broader retrovirus activity reported
Enables HIV-1-specific capsid function dissection.
Qualitative spectrum difference; cross-reactivity review needed.
HIV-1 Capsid Inhibitor Specificity

Cytotoxicity Profile in PBMCs

I-XW-053 sodium exhibits no appreciable cytotoxicity in PBMCs at concentrations up to 100 μM [1], with a CC50 > 100 μM [2]. This results in a favorable selectivity index (CC50/EC50) that supports its use in cellular assays without confounding toxicity. Comparators such as PF74 have a CC50 of 10 μM [3], indicating a narrower therapeutic window.

Cytotoxicity in PBMCs
Cross-study comparable
I-XW-053 CC50: >100 µM
PF74 CC50: >10 µM (PBMCs)
Supports long-term cellular assay model context.
At least 10-fold higher CC50 reported; wider assay window context.
HIV-1 Capsid Inhibitor Cytotoxicity

Early-Stage Reverse Transcription Inhibition

Quantitative PCR analysis reveals that I-XW-053 sodium significantly inhibits HIV-1 reverse transcription in multiple cell types, indirectly pointing to dysfunction in the uncoating process [1]. In contrast, CAP-1 and BD-1 inhibitors do not interfere with reverse transcription and act at late-stage assembly [2]. This early-stage blockade is a defining feature of I-XW-053's mechanism.

Reverse Transcription
Class-level
I-XW-053: Early-stage block (uncoating/RT)
CAP-1/BD-1: Late-stage block (assembly)
Defines early-stage viral replication study fit.
Qualitative mechanistic difference; endpoint context review.
HIV-1 Capsid Inhibitor Reverse Transcription

Resistance Profile: Capsid Mutations

I-XW-053 sodium remains effective against HIV-1 isolates with mutations that confer resistance to other capsid inhibitors [1]. Specifically, mutations at residues I37 and R173 impair I-XW-053 binding [2], while PF74 resistance is associated with mutations at Q67, K70, and T107 [3]. This non-overlapping resistance profile makes I-XW-053 a valuable tool for studying alternative resistance pathways.

Resistance Profile
Cross-study comparable
I-XW-053 resistance: I37, R173
PF74 resistance: Q67, K70, T107
Provides distinct resistance pathway investigation tool.
Non-overlapping profiles; reported binding assay context.
HIV-1 Capsid Inhibitor Drug Resistance

I-XW-053 Sodium: Research & Procurement Scenarios


Mechanistic Studies: Uncoating & Reverse Transcription

I-XW-053 sodium is the preferred compound for dissecting early-stage HIV-1 replication events. Its specific inhibition of uncoating and reverse transcription [1] makes it an essential tool for researchers investigating the kinetics and regulation of these processes.

SAR & Medicinal Chemistry Optimization

As the parental scaffold for a series of analogs [1], I-XW-053 sodium serves as the critical reference compound for SAR studies aimed at improving capsid inhibitor potency and pharmacokinetic properties.

Drug Resistance Mechanism Studies

Given its distinct resistance profile involving mutations at I37 and R173 [1], I-XW-053 sodium is uniquely suited for investigating alternative resistance pathways that are not addressed by other capsid inhibitors.

Low-Cytotoxicity Cellular Assays

With a CC50 > 100 μM in PBMCs [1], I-XW-053 sodium is the ideal choice for long-term or high-concentration experiments where minimizing cytotoxicity is paramount.

Application
Selection Property
Validation Focus
Early-stage uncoating & RT studies
NTD-NTD interface inhibition
Reverse transcription endpoint review
SAR & medicinal chemistry optimization
Parental scaffold reference
Binding kinetics model-response context
Drug resistance mechanism studies
Non-overlapping resistance profile
Capsid mutation endpoint review
Low-cytotoxicity cellular assays
Reported wider assay window context
Cell-viability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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